6-Bromo-2,3-dimethylimidazo[1,2-a]pyrimidine
CAS No.: 1111638-07-3
Cat. No.: VC2915315
Molecular Formula: C8H8BrN3
Molecular Weight: 226.07 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1111638-07-3 |
|---|---|
| Molecular Formula | C8H8BrN3 |
| Molecular Weight | 226.07 g/mol |
| IUPAC Name | 6-bromo-2,3-dimethylimidazo[1,2-a]pyrimidine |
| Standard InChI | InChI=1S/C8H8BrN3/c1-5-6(2)12-4-7(9)3-10-8(12)11-5/h3-4H,1-2H3 |
| Standard InChI Key | OKXHGGYMMHZZQG-UHFFFAOYSA-N |
| SMILES | CC1=C(N2C=C(C=NC2=N1)Br)C |
| Canonical SMILES | CC1=C(N2C=C(C=NC2=N1)Br)C |
Introduction
| Property | Value |
|---|---|
| Molecular Formula | C8H8BrN3 |
| Molecular Weight | 226.07 g/mol |
| Physical Appearance | Not specified in available data |
| CAS Registry Number | 1111638-07-3 |
| Structure Type | Fused bicyclic heterocycle |
| Functional Groups | Imidazole, pyrimidine, bromine substituent |
| Solubility | Typically soluble in organic solvents (specific data not available) |
The molecular structure of 6-Bromo-2,3-dimethylimidazo[1,2-a]pyrimidine features the characteristic fused ring system with specific substitution patterns that distinguish it from other members of the imidazo[1,2-a]pyrimidine family. The bromine atom at position 6 serves as an important reactive site for various chemical transformations, particularly nucleophilic substitution reactions that can lead to diverse structural modifications.
Synthesis Methods
The synthesis of 6-Bromo-2,3-dimethylimidazo[1,2-a]pyrimidine typically involves bromination of the parent compound, 2,3-dimethylimidazo[1,2-a]pyrimidine. This synthetic approach employs specific brominating agents under controlled conditions to achieve selective bromination at the desired position in the heterocyclic ring system.
Bromination Reaction
The most common method for synthesizing 6-Bromo-2,3-dimethylimidazo[1,2-a]pyrimidine involves the use of brominating agents such as elemental bromine (Br2) or N-bromosuccinimide (NBS). These reactions are typically conducted in polar aprotic solvents like acetonitrile or dichloromethane under carefully controlled temperature conditions to ensure selective bromination at the 6-position of the pyrimidine ring.
The reaction can be represented as follows:
2,3-dimethylimidazo[1,2-a]pyrimidine + Brominating agent → 6-Bromo-2,3-dimethylimidazo[1,2-a]pyrimidine
Temperature control is crucial during this process, as it significantly influences the regioselectivity of bromination. Typically, the reaction is conducted at moderate temperatures to promote selective functionalization at the most reactive position while minimizing the formation of multi-brominated side products.
Purification Methods
Following the bromination reaction, purification of the crude product is essential to obtain high-purity 6-Bromo-2,3-dimethylimidazo[1,2-a]pyrimidine suitable for further applications. Common purification techniques include:
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Column chromatography using silica gel with appropriate solvent systems (e.g., ethyl acetate/hexane mixtures)
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Recrystallization from suitable solvents
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Preparative HPLC for analytical-grade purity
The selection of purification methods depends on the scale of synthesis and the required purity level for specific applications, particularly for compounds intended for biological testing or pharmaceutical development.
Chemical Reactivity
6-Bromo-2,3-dimethylimidazo[1,2-a]pyrimidine exhibits distinctive reactivity patterns that make it valuable in organic synthesis and medicinal chemistry. The bromine atom at the 6-position serves as an excellent leaving group, facilitating various substitution reactions that can introduce diverse functional groups at this position.
Substitution Reactions
The most characteristic reactions of 6-Bromo-2,3-dimethylimidazo[1,2-a]pyrimidine involve nucleophilic aromatic substitution at the bromine-bearing carbon. These reactions typically require bases or catalysts to enhance the nucleophilicity of the attacking reagent. Common nucleophiles used in these transformations include:
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Amines (primary and secondary) for introducing amino functionality
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Alkoxides for creating ether linkages
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Thiols for incorporating sulfur-containing groups
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Organometallic reagents for carbon-carbon bond formation
The reactivity of the bromine substituent makes this compound particularly valuable as a building block for creating libraries of structurally diverse derivatives with potential biological activities.
Coupling Reactions
Metal-catalyzed cross-coupling reactions represent another important category of transformations applicable to 6-Bromo-2,3-dimethylimidazo[1,2-a]pyrimidine. These reactions typically employ palladium or other transition metal catalysts to facilitate carbon-carbon or carbon-heteroatom bond formation. Examples include:
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Suzuki-Miyaura coupling with boronic acids or esters
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Sonogashira coupling with terminal alkynes
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Buchwald-Hartwig amination for C-N bond formation
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Heck reactions with alkenes
These coupling methodologies enable the incorporation of the imidazo[1,2-a]pyrimidine scaffold into more complex molecular architectures, expanding the structural diversity accessible from this heterocyclic building block.
Applications in Medicinal Chemistry
The imidazo[1,2-a]pyrimidine scaffold, including its 6-bromo-2,3-dimethyl derivative, has garnered significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery. While specific data on the biological activity of 6-Bromo-2,3-dimethylimidazo[1,2-a]pyrimidine itself is limited in the available search results, research on structurally related compounds provides insight into potential applications.
Comparative Analysis with Related Compounds
Related imidazo-fused heterocyclic compounds have demonstrated significant biological activities, providing context for potential applications of 6-Bromo-2,3-dimethylimidazo[1,2-a]pyrimidine. For instance, substituted 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide derivatives have shown promising antituberculosis activity in vitro against Mycobacterium tuberculosis, including drug-resistant strains .
Table 2 presents a comparative analysis of biological activities reported for structurally related imidazo-fused heterocycles:
This comparative analysis suggests that 6-Bromo-2,3-dimethylimidazo[1,2-a]pyrimidine and its derivatives may hold promise for development as antimicrobial agents, particularly against tuberculosis, which remains a significant global health challenge.
Current Research and Future Directions
Research on imidazo[1,2-a]pyrimidine derivatives, including 6-Bromo-2,3-dimethylimidazo[1,2-a]pyrimidine, continues to evolve, with ongoing investigations into their synthesis, chemical transformations, and biological applications. While specific research focused exclusively on 6-Bromo-2,3-dimethylimidazo[1,2-a]pyrimidine appears limited in the available literature, several promising directions for future research can be identified.
Structure-Activity Relationship Studies
Development of structure-activity relationship (SAR) studies focusing on 6-Bromo-2,3-dimethylimidazo[1,2-a]pyrimidine derivatives would provide valuable insights into the influence of structural modifications on biological activity. Such studies would involve:
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Systematic variation of substituents at the 6-position through substitution of the bromine atom
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Modification of the methyl groups at positions 2 and 3
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Introduction of additional functional groups at other positions of the heterocyclic scaffold
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Evaluation of biological activities across a panel of relevant targets
These investigations would contribute to a more comprehensive understanding of the pharmacophoric features required for specific biological activities, guiding rational design of optimized derivatives.
Synthetic Methodology Development
Advancement of synthetic methods for efficient and selective functionalization of the imidazo[1,2-a]pyrimidine scaffold represents another important research direction. Focus areas might include:
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Development of regioselective methodologies for direct C-H functionalization
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Exploration of green chemistry approaches using environmentally benign reagents and conditions
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Application of flow chemistry for scalable synthesis
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Investigation of asymmetric transformations for creating chiral derivatives
Improved synthetic access to diverse derivatives would accelerate exploration of the medicinal chemistry potential of this heterocyclic scaffold.
Biological Evaluation
Comprehensive biological evaluation of 6-Bromo-2,3-dimethylimidazo[1,2-a]pyrimidine and its derivatives across multiple therapeutic areas would uncover their full potential in drug discovery. Key areas for investigation include:
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Antimicrobial activity, particularly against drug-resistant pathogens
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Anti-inflammatory and immunomodulatory properties
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Anticancer activity through various mechanisms
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Neurological applications through interaction with CNS targets
Such broad biological profiling would identify the most promising therapeutic applications for further development.
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